5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes bromine, methoxy, and naphthylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by methoxylation and naphthylmethoxylation. The final step involves the formation of the dioxane ring under specific reaction conditions, such as the use of a strong acid or base as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]malononitrile
- 5-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
What sets 5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H27BrO6 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
5-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C28H27BrO6/c1-27(2,3)28(4)34-25(30)21(26(31)35-28)13-17-14-22(29)24(23(15-17)32-5)33-16-19-11-8-10-18-9-6-7-12-20(18)19/h6-15H,16H2,1-5H3 |
InChI Key |
MVXXLAXSJZUXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC4=CC=CC=C43)OC)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.